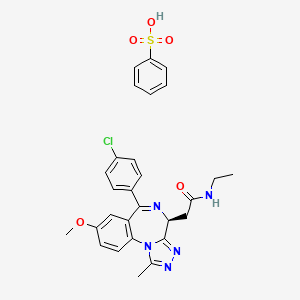
Molibresib besylate
Übersicht
Beschreibung
Molibresib besylate is a small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins with potential antineoplastic activity . It has been investigated in 5 clinical trials, of which 2 are open and 3 are closed . It has been studied for use in treating acute myeloid leukemia, breast carcinoma, and hematopoietic and lymphoid malignancy .
Molecular Structure Analysis
Molibresib has a molecular formula of C22H22ClN5O2 and an average mass of 423.895 Da . It is characterized by a tandem repeat of bromodomain at the N-terminus .Chemical Reactions Analysis
Molibresib is metabolized by cytochrome P450 3A4 enzymes to produce two major active metabolites that are equipotent to the parent molecule . The molibresib pharmacokinetic profile has been characterized by a decrease in exposure over time, with the decrease more pronounced at higher doses, and accompanied by a slight increase of the metabolite concentrations .Wissenschaftliche Forschungsanwendungen
Treatment of Various Cancers
Molibresib, a small molecule BET protein inhibitor, has been investigated for its efficacy in treating nuclear protein of the testis carcinoma, small cell lung cancer, castration-resistant prostate cancer, triple-negative breast cancer, estrogen receptor-positive breast cancer, and gastrointestinal stromal tumors. The study found that while molibresib demonstrated antitumor activity, particularly in nuclear protein in testis carcinoma and castration-resistant prostate cancer, it did not meet predefined clinically meaningful response rates for any tumor type. The study also highlighted the importance of further investigations into combinatorial approaches using BET inhibition to overcome resistance to other targeted therapies (Cousin et al., 2021).
Mechanism of Action
Molibresib besylate functions by inhibiting the BET family of bromodomain-containing proteins. This disruption in chromatin remodeling and gene expression can inhibit the growth of tumor cells (Definitions, 2020).
Phase 1 Studies and Dosage Determination
A Phase 1 study of Molibresib for solid tumors, including NUT carcinoma, determined that a dose of 80 mg once daily was the recommended Phase II dose. The study showed that Molibresib was tolerated at doses demonstrating target engagement and indicated preliminary efficacy in NUT carcinoma (Piha-Paul et al., 2019).
Pharmacokinetics and Metabolism
The pharmacokinetics of molibresib and its metabolites were studied in patients with solid tumors. The study developed a semimechanistic liver-compartment population pharmacokinetic model, which helps in understanding molibresib clearance and assists in future dosing strategies (Krishnatry et al., 2021).
Exposure-Response Analysis for Adverse Events
An exposure-response analysis was conducted to understand the adverse events associated with molibresib and its metabolites. This study provided insights into managing thrombocytopenia, QT prolongation, and gastrointestinal adverse events associated with molibresib (Krishnatry et al., 2021).
Application in Hematologic Malignancies
A Phase I/II study investigated molibresib monotherapy for the treatment of hematological malignancies. The study concluded that while molibresib showed some antitumor activity, its use was limited by gastrointestinal and thrombocytopenia toxicities (Dawson et al., 2022).
Safety And Hazards
The most common Grade 3+ adverse events of Molibresib include thrombocytopenia (37%), anemia (15%), and febrile neutropenia (15%) . Other treatment-related adverse events of any grade include gastrointestinal events such as nausea, vomiting, diarrhea, decreased appetite, and dysgeusia (22%–42%), and fatigue (20%) . Safety data sheets recommend avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .
Eigenschaften
IUPAC Name |
benzenesulfonic acid;2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2.C6H6O3S/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14;7-10(8,9)6-4-2-1-3-5-6/h5-11,18H,4,12H2,1-3H3,(H,24,29);1-5H,(H,7,8,9)/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMFOYDYUZADE-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molibresib besylate | |
CAS RN |
1895049-20-3 | |
| Record name | Molibresib besylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1895049203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOLIBRESIB BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K04D7I4BCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)
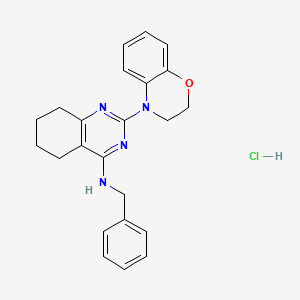
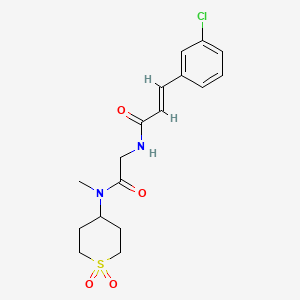
![6-[(3-Aminophenyl)methyl]-4,6-dihydro-4-methyl-2-(methylsulfinyl)-5h-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one](/img/structure/B609134.png)
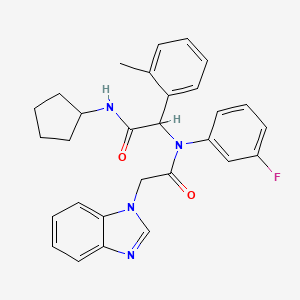
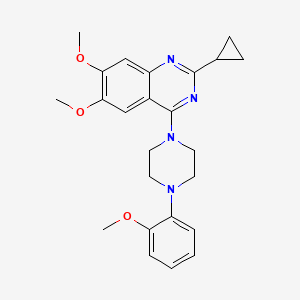
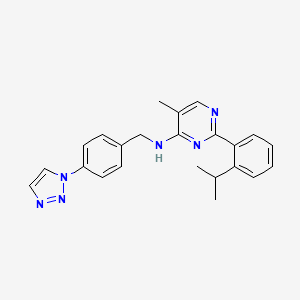
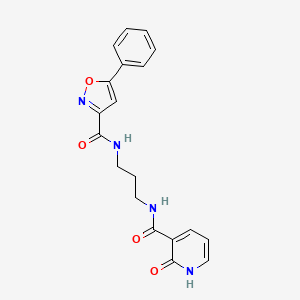
![5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B609147.png)
![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)

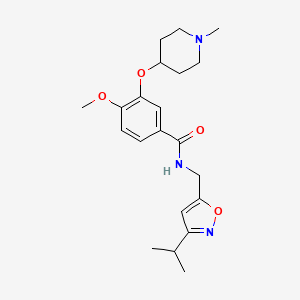
![N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B609151.png)
![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)